molecular formula C15H11F3O3 B8166616 Methyl 5-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166616
M. Wt: 296.24 g/mol
InChI Key: PWVMVDXOIRJAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (400 MHz, CDCl₃, δ ppm):

  • δ 8.21 (s, 1H) : Proton adjacent to the ester carbonyl (C3 position).
  • δ 7.72–7.68 (m, 2H) : Meta-protons on ring B (C2' and C6').
  • δ 7.58 (d, J = 8.4 Hz, 2H) : Ortho-protons relative to the trifluoromethyl group (C3' and C5').
  • δ 6.98 (s, 1H) : Hydroxyl-bearing aromatic proton (C5).
  • δ 3.93 (s, 3H) : Methyl group of the ester (-OCH₃).

13C NMR (100 MHz, CDCl₃, δ ppm):

  • δ 167.2 : Ester carbonyl carbon.
  • δ 161.5 : Hydroxyl-substituted aromatic carbon (C5).
  • δ 131.8–125.4 : Aromatic carbons on both rings.
  • δ 124.9 (q, J = 272 Hz) : Trifluoromethyl carbon (CF₃).
  • δ 52.1 : Methoxy carbon (-OCH₃).

The trifluoromethyl group’s characteristic splitting in 13C NMR ($$ J_{C-F} \approx 272 \, \text{Hz} $$) confirms its presence.

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR (KBr, cm⁻¹):

  • 3,450 (broad) : O-H stretching (hydroxyl group).
  • 1,715 : C=O stretching (ester carbonyl).
  • 1,325–1,100 : C-F stretching (trifluoromethyl group).
  • 1,260 and 1,110 : C-O-C asymmetric/symmetric stretching (ester).

High-Resolution MS (ESI+):

  • Observed : m/z 309.0743 ([M+H]⁺).
  • Calculated for $$ \text{C}{15}\text{H}{12}\text{F}{3}\text{O}{3} $$ : 309.0745.

Fragmentation patterns include loss of the methoxy group (-OCH₃, Δm/z 31) and cleavage of the biphenyl bond, yielding ions at m/z 167 (trifluoromethylphenyl) and 123 (hydroxybenzoate).

Comparative Analysis with Structural Analogs

The table below contrasts key properties of this compound with related compounds:

Property Target Compound Methyl 3'-Trifluoromethylbiphenyl-4-carboxylate 4-Methyl-3'-Trifluoromethylbiphenyl-3-carboxylic Acid
Molecular Formula $$ \text{C}{15}\text{H}{11}\text{F}{3}\text{O}{3} $$ $$ \text{C}{15}\text{H}{11}\text{F}{3}\text{O}{2} $$ $$ \text{C}{15}\text{H}{11}\text{F}{3}\text{O}{2} $$
Molecular Weight (g/mol) 308.25 280.24 280.24
Key Functional Groups -COOCH₃, -OH, -CF₃ -COOCH₃, -CF₃ -COOH, -CF₃
Melting Point Not reported 98–100°C 165–167°C

Properties

IUPAC Name

methyl 3-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-14(20)11-6-10(7-13(19)8-11)9-2-4-12(5-3-9)15(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVMVDXOIRJAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Methyl 5-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects

  • Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The -CF₃ group in the target compound increases lipophilicity (logP ~3.5–4.0) compared to analogs with -CH₃ (logP ~2.5–3.0) . This enhances membrane permeability but may reduce aqueous solubility.
  • Hydroxyl (-OH) vs. Methoxy (-OCH₃): The -OH group at position 5 provides a hydrogen-bond donor site, improving interactions with biological targets compared to methoxy-containing analogs (e.g., 3na) .
  • Ester (-COOCH₃) vs. Carboxylic Acid (-COOH): The methyl ester in the target compound offers better bioavailability than carboxylic acid derivatives (e.g., 400747-48-0), which are prone to ionization at physiological pH .

Biological Activity

Overview

Methyl 5-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate is a fluorinated organic compound belonging to the biphenyl family. Its unique structure, characterized by a trifluoromethyl group and a hydroxyl group, contributes to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C15H11F3O3C_{15}H_{11}F_3O_3. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The trifluoromethyl group increases the compound's affinity for lipid membranes, while the hydroxyl group may facilitate binding to specific proteins or enzymes.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar biphenyl derivatives can inhibit bacterial growth effectively. The mechanism involves interference with bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Properties

Fluorinated compounds have been recognized for their potential in cancer therapy. This compound may exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it could inhibit cell proliferation through apoptosis induction or cell cycle arrest.

Case Studies

  • Antimalarial Activity : A study examining similar structures found that certain biphenyl derivatives showed promising activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involved targeting the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), crucial for isoprenoid biosynthesis in the parasite .
  • Cytotoxicity Assessment : In vitro assays demonstrated that related compounds exhibited varying degrees of cytotoxicity against human liver cells (HepG2). The IC50 values were determined to assess the selectivity and safety profile of these compounds .

Comparative Analysis

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, AnticancerTBD
Methyl 5-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylateStructureAntimicrobialTBD
Methyl 4-hydroxy-[1,1'-biphenyl]-3-carboxylateStructureAnticancerTBD

Q & A

Basic: What are the recommended synthetic protocols for Methyl 5-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate?

Methodological Answer:
Synthesis typically involves C–H activation or cross-coupling reactions . For example:

  • Chromium complex-mediated arylation : Use arene-chromium complexes (e.g., 1n) with aryl halides (e.g., 4-iodotoluene) under inert conditions. Purification via flash chromatography (10–20% Et₂O in hexane) yields the product in high purity (86% yield) .
  • Base-mediated hydrolysis : Reflux methyl ester precursors (e.g., methyl 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylate) with 5% KOH in ethanol for 6 hours, followed by acidification to isolate the carboxylic acid derivative .

Basic: How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:
Key analytical methods include:

  • ¹H/¹³C/¹⁹F NMR : Assign peaks based on coupling constants and substituent effects (e.g., trifluoromethyl groups show distinct ¹⁹F signals near -61 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ 312.0773 vs. observed 312.0768) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) stretches .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?

Methodological Answer:
The CF₃ group enhances:

  • Electron-withdrawing effects : Stabilizes intermediates in nucleophilic substitution or C–H activation reactions.
  • Metabolic stability : Reduces oxidative degradation in biological assays .
    To quantify these effects, use DFT calculations to map electron density distributions or conduct Hammett substituent constant (σ) analyses .

Advanced: What strategies resolve contradictions in synthetic yields or purity?

Methodological Answer:
Discrepancies in yield/purity (e.g., 88% vs. 51% in similar syntheses ) can arise from:

  • Reaction optimization : Adjust catalyst loading (e.g., Pd vs. Cr complexes) or temperature.
  • Purification : Employ gradient chromatography or recrystallization (e.g., ethanol for single-crystal growth ).
    Validate results using HPLC-MS to detect byproducts and TLC to monitor reaction progress .

Advanced: How can researchers study this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use X-ray crystallography data (e.g., biphenyl-carboxylic acid derivatives ) to model binding with enzymes or receptors.
  • Kinetic assays : Measure inhibition constants (Kᵢ) for targets like mGluR2 or STAT3 .
  • Fluorescence labeling : Introduce nitrobenzoxadiazole (NBD) tags to track cellular uptake .

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity) and bioavailability.
  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or plasma proteins .
  • QSAR models : Correlate substituent effects (e.g., –OH vs. –OCH₃) with solubility or toxicity .

Advanced: How do structural modifications impact bioactivity?

Methodological Answer:

  • Halogen substitution : Replace –CF₃ with –Cl or –Br to alter steric/electronic profiles. Compare IC₅₀ values in anti-inflammatory assays .
  • Ester hydrolysis : Convert methyl ester to carboxylic acid to enhance water solubility for in vivo studies .
  • Functional group addition : Introduce sulfamoyl or benzyloxy groups to modulate target selectivity .

Advanced: What are best practices for resolving spectral data ambiguities?

Methodological Answer:
For overlapping NMR peaks:

  • Use 2D techniques (HSQC, HMBC) to assign proton-carbon correlations.
  • Compare with analogs : Reference spectra of methyl 4′-chloro-[1,1′-biphenyl]-3-carboxylate to distinguish biphenyl ring shifts .
  • Variable-temperature NMR : Resolve dynamic effects caused by rotameric equilibria .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

  • Store in anhydrous ethanol or DMSO at -20°C to prevent ester hydrolysis.
  • Avoid prolonged exposure to light or moisture (use sealed vials with desiccants) .

Advanced: How can researchers validate its mechanism of action in therapeutic contexts?

Methodological Answer:

  • Gene knockout studies : Use CRISPR-Cas9 to silence putative targets (e.g., STAT3) and assess phenotypic changes .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with proteins .
  • In vivo imaging : Track biodistribution in model organisms using radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.